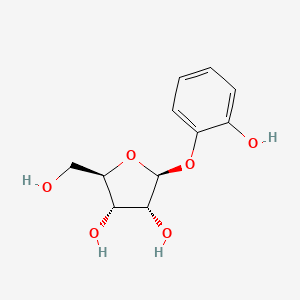
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a phenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the ring.
Attachment of the Phenoxy Group: This step involves the substitution reaction where a phenoxy group is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenoxy substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-methoxyphenoxy)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-chlorophenoxy)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol lies in its specific arrangement of hydroxyl groups and the presence of the phenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H14O6 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(2-hydroxyphenoxy)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14O6/c12-5-8-9(14)10(15)11(17-8)16-7-4-2-1-3-6(7)13/h1-4,8-15H,5H2/t8-,9-,10-,11-/m1/s1 |
Clave InChI |
AXISTBBMVBSJCY-GWOFURMSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CC=C(C(=C1)O)OC2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
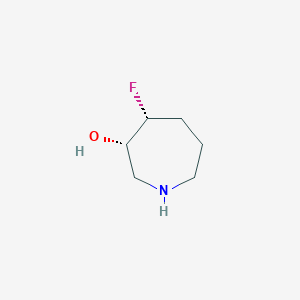
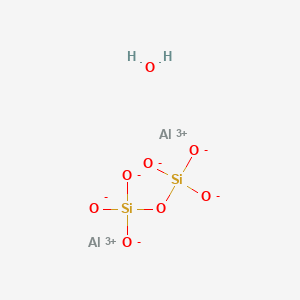
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
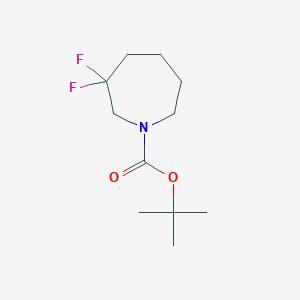
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
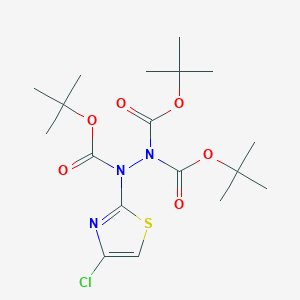
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
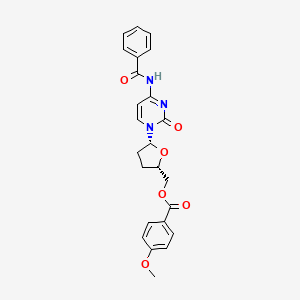
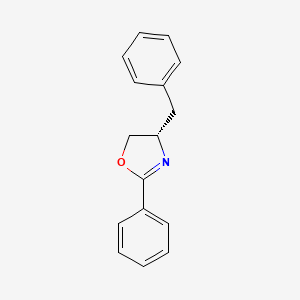

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
